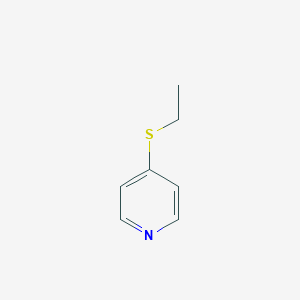

4-ethylsulfanylpyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c1-2-9-7-3-5-8-6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHHGWBSZFCEPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80159888 | |

| Record name | Pyridine, 4-(ethylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13669-34-6 | |

| Record name | Pyridine, 4-(ethylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 4-(ethylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 4-Ethylsulfanylpyridine and its Derivatives

The foundational methods for synthesizing this compound often involve building upon a pre-existing pyridine (B92270) ring or constructing the ring with the desired substituent in place. These routes are well-documented and offer reliable, albeit sometimes harsh, conditions for obtaining the target compound.

Nucleophilic Substitution Reactions at the Pyridine C-4 Position

A primary and straightforward method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) reaction. This approach utilizes a pyridine ring that is activated towards nucleophilic attack at the C-4 position, typically by a good leaving group such as a halogen.

The reaction of 4-chloropyridine (B1293800) with ethanethiol (B150549) in the presence of a base is a common example of this strategy. ontosight.ai The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates the attack of the thiolate nucleophile at the C-4 position, leading to the displacement of the chloride ion and the formation of the desired thioether. The general applicability of nucleophilic aromatic substitution for halopyridines has been well-established. tandfonline.com The reactivity of halopyridines in such substitutions can be influenced by the nature and position of the halogen, as well as the reaction conditions. tandfonline.comtandfonline.com

Table 1: Nucleophilic Substitution for the Synthesis of this compound

| Starting Material | Reagent | Base | Solvent | Product | Reference |

| 4-Chloropyridine | Ethanethiol | Not specified | Not specified | This compound | ontosight.ai |

Thiol-Ether Formation Strategies

Thiol-ether formation, a fundamental reaction in organic synthesis, provides another avenue to this compound. These strategies can involve the reaction of a suitable pyridine derivative with a sulfur-containing reagent.

A common approach is the reaction of an alkyl halide with a thiol in the presence of a base to form a thioether, a process analogous to the Williamson ether synthesis. masterorganicchemistry.com In the context of this compound synthesis, this could involve reacting a 4-mercaptopyridine (B10438) with an ethyl halide. More frequently, the synthesis involves the reaction of a halo-substituted pyridine with an ethanethiolate salt. For instance, the synthesis of 5-chloro-3-ethylsulfanyl-pyridine-2-carboxamide derivatives has been achieved by reacting 3,5-dichloropicolinic amide compounds with sodium ethanethiolate. google.com Similarly, 3-(ethylsulfanyl)pyridine-2-carboxylic acid can be synthesized by reacting 2-chloropyridine-3-carboxylic acid with ethanethiol in the presence of a base like potassium carbonate in a polar aprotic solvent.

The alkylation of 3-cyano-4,6-dimethyl-2-mercaptopyridine with 3-nitrophenacyl bromide using potassium hydroxide (B78521) in DMF demonstrates another variation of this strategy to form a thioether linkage on a pyridine ring. nih.gov

Multi-Component Reactions for Pyridine Ring Construction with Ethylsulfanyl Incorporation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single step. tcichemicals.comwikipedia.org While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct pyridine rings with the desired ethylsulfanyl group incorporated.

For example, the Hantzsch pyridine synthesis is a well-known three-component reaction that yields 1,4-dihydropyridine (B1200194) derivatives, which can then be oxidized to pyridines. tcichemicals.com By carefully selecting the starting materials, it is conceivable to incorporate an ethylsulfanyl moiety into the final pyridine product. Another example involves the reaction of N'-[(aryl)-methylene]-2-cyanoacetohydrazides with 2,2-dicyanoethene-1,1-bis(ethylthiolate) in the presence of a base to yield 7-(ethylthio)-5-oxo-2-aryl-3,5-dihydro- ontosight.aiontosight.aichegg.comtriazolo[1,5-a]pyridine-6,8-dicarbonitriles, showcasing the incorporation of an ethylsulfanyl group in a fused pyridine system via a multi-component approach. lp.edu.ua The versatility of MCRs in generating diverse heterocyclic structures suggests their potential for the development of novel synthetic routes to this compound derivatives. nih.govfrontiersin.orgorganic-chemistry.org

Catalytic Approaches in this compound Synthesis

To overcome the often harsh conditions of traditional methods and to improve efficiency and selectivity, catalytic approaches have been developed for the synthesis of thioethers, including this compound. These methods often employ transition metal catalysts.

Palladium-Mediated Coupling Reactions

Palladium catalysis is a powerful tool in organic synthesis, particularly for the formation of carbon-sulfur bonds. While direct palladium-catalyzed coupling of ethanethiol with 4-halopyridines to form this compound is a feasible approach, the literature more broadly covers the synthesis of various organosulfur compounds using palladium catalysts. These reactions demonstrate the potential for such a transformation. nih.gov For instance, palladium-catalyzed reactions are utilized for the synthesis of β-hydroxy compounds and cyclopropylthiophenes, showcasing the versatility of this catalyst in forming various carbon-heteroatom and carbon-carbon bonds. rsc.orgmdpi.com The principles of palladium-catalyzed C-H activation and cross-coupling reactions could be adapted for the synthesis of this compound. rsc.orgmdpi.com

Copper-Catalyzed Transformations

Copper-catalyzed reactions have a long history in the formation of carbon-sulfur bonds, with the Ullmann condensation being a classic example. organic-chemistry.org These reactions are often more cost-effective than their palladium-catalyzed counterparts. Copper catalysts, such as copper(I) iodide, can be used to promote the coupling of thiols with aryl halides. The synthesis of N-heterocycles through copper-catalyzed processes is also well-established. nih.govbeilstein-journals.org

Copper-catalyzed methods are effective for the synthesis of a variety of sulfur-containing compounds. researchgate.netorganic-chemistry.org For example, a three-component reaction involving aryldiazonium salts, a sulfur dioxide source, and alkyl bromides in the presence of a copper catalyst can provide aryl alkyl thioethers. organic-chemistry.org Such methodologies highlight the potential for developing efficient copper-catalyzed routes to this compound from readily available starting materials.

Other Transition Metal Catalysis in C-S Bond Formation

While palladium and copper have historically dominated the landscape of C-S cross-coupling reactions, a significant research impetus has been placed on exploring other, more earth-abundant and cost-effective transition metals. acsgcipr.orgacs.org The development of catalytic systems based on metals like nickel, iron, and cobalt is a testament to the drive towards more sustainable chemical synthesis. acsgcipr.org These metals, while sometimes requiring specific ligand systems to overcome challenges like catalyst deactivation by sulfur species, offer viable and powerful alternatives for the formation of aryl thioethers such as this compound. ias.ac.inmdpi.com

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for C-S bond formation. These reactions can effectively couple aryl halides, including the more challenging and less reactive aryl chlorides, with thiols. thieme-connect.de The mechanism often involves an initial reduction of a Ni(II) precursor to the active Ni(0) species, which then enters the catalytic cycle of oxidative addition, ligand exchange, and reductive elimination to furnish the thioether product. mdpi.com

Iron and cobalt catalysis, while less developed than nickel, are gaining traction. These first-row transition metals are highly abundant and present a lower environmental burden. Research is ongoing to develop robust iron and cobalt catalysts that can match the efficiency and broad substrate scope of their noble metal counterparts for reactions like the synthesis of this compound from 4-halopyridines and ethanethiol.

Gold catalysis has also been explored, particularly for the synthesis of functionalized oxazoles from alkynyl thioethers. nih.govd-nb.info Although this specific application does not directly produce this compound, it demonstrates the unique reactivity that gold catalysts can bring to C-S bond-containing substrates, potentially opening new avenues for related transformations. nih.govd-nb.info The choice of metal catalyst is crucial and often depends on the specific substrates, desired reaction conditions, and economic viability. acsgcipr.org

Table 1: Comparison of Transition Metal Catalysts in C-S Bond Formation

| Metal Catalyst | Common Precursors | Key Advantages | Typical Substrates | Reference |

|---|---|---|---|---|

| Nickel | Ni(acac)₂, NiCl₂(dppp) | High reactivity, effective for aryl chlorides | Aryl halides (I, Br, Cl), thiols | mdpi.comthieme-connect.de |

| Iron | FeCl₂, FeCl₃ | Low cost, abundant, low toxicity | Aryl halides, thiols | acsgcipr.orgresearchgate.net |

| Cobalt | CoCl₂, Co(acac)₂ | Low cost, unique reactivity | Aryl halides, thiols | acsgcipr.org |

| Gold | PicAuCl₂, AuCl₃ | Mild conditions, unique selectivity for alkynes | Alkynyl thioethers, aminides | nih.govd-nb.info |

Chemo- and Regioselective Synthesis of this compound Analogues

The synthesis of substituted this compound analogues presents significant challenges in controlling chemo- and regioselectivity. When a pyridine ring bears multiple reactive sites or functional groups, directing the C-S bond formation to the desired position without affecting other parts of the molecule is paramount.

Regioselectivity in the synthesis of pyridine thioethers is crucial, especially with polysubstituted pyridines. The position of the incoming nucleophile (e.g., ethanethiolate) is directed by the electronic properties of the pyridine ring and the nature of the leaving group. For instance, in the synthesis of this compound from a dihalopyridine, the choice of catalyst and reaction conditions can determine which halogen is substituted. A notable example is the highly selective thiolation of 3,5-dichloropicolinic acid, where specific conditions allow for the substitution of the chlorine at the 3-position to produce 5-chloro-3-ethylsulfanyl-pyridine-2-carboxylate intermediates. google.com Similarly, copper-catalyzed reactions have shown high regioselectivity, where changing the base from K₂CO₃ to Cs₂CO₃ can switch the reactivity from iodoarenes to bromoarenes, allowing for selective coupling with thiols. mdpi.com

Chemoselectivity is the ability to react with one functional group in the presence of others. For example, when synthesizing an analogue of this compound that also contains an ester or a ketone, the C-S coupling reaction must not interfere with these other groups. Modern palladium-catalyzed systems, often employing specialized ligands like Josiphos, exhibit excellent functional group tolerance, allowing for the synthesis of complex molecules containing unprotected phenols, carboxylic acids, and amides. mdpi.com The development of one-pot multicomponent reactions also provides a powerful strategy for achieving high chemo- and regioselectivity in the assembly of complex polysubstituted pyridines. acs.org These methods often proceed through a cascade of reactions where the intermediates are selectively formed and consumed in a single reaction vessel to build the target molecule with high precision. acs.org

Green Chemistry Principles and Sustainable Synthesis of Ethylsulfanylpyridines

The principles of green chemistry are increasingly influencing the design of synthetic routes for molecules like this compound. researchgate.net The goal is to develop methods that are more environmentally benign, safer, and more efficient in terms of atom economy and energy consumption. researchgate.net

Key green chemistry strategies for ethylsulfanylpyridine synthesis include:

Use of Greener Solvents and Catalysts: Traditional syntheses often use hazardous organic solvents. A significant advancement is the use of water or polyethylene (B3416737) glycol (PEG) as a reaction medium. researchgate.netbeilstein-journals.org Furthermore, replacing precious metal catalysts like palladium with more abundant and less toxic metals such as iron or copper, or even employing metal-free conditions, is a major focus. acsgcipr.orgnih.gov Solid acid catalysts, for example, have been used for the synthesis of thioethers from alcohols and thiols under solvent-free conditions, with water being the only byproduct. nih.gov

Atom Economy and Step Economy: One-pot synthesis, where multiple reaction steps are carried out in the same vessel, improves step- and atom-economy by reducing the need for purification of intermediates and minimizing waste. rsc.org For instance, a one-pot method for creating imidazo[1,2-α]pyridine thioethers has been developed, which is cheaper and more convenient than previous methods. tandfonline.com

Alternative Reagents: A significant green improvement is the replacement of foul-smelling and air-sensitive thiols with odorless and stable thiol surrogates like xanthates. mdpi.com Another approach involves the direct use of alcohols as alkylating agents in dehydrative substitution reactions, which avoids the use of toxic alkyl halides and produces water as the only byproduct. nih.govxynu.edu.cn

Table 2: Green Chemistry Approaches for Thioether Synthesis

| Green Principle | Approach | Example | Reference |

|---|---|---|---|

| Safer Solvents/Catalysts | Use of water as a solvent; metal-free solid acid catalysts | CuI-nanoparticle-catalyzed hydroxylation and thiolation in water; Silica alumina (B75360) catalyzed synthesis from alcohols and thiols | beilstein-journals.orgnih.gov |

| Atom Economy | One-pot, two-step synthesis of pyridine-2-ylmethyl thioethers | TFAA-mediated rearrangement and TBAB-catalyzed conversion of trifluoroacetates to thioethers | rsc.org |

| Use of Renewable Feedstocks/Less Hazardous Reagents | Dehydrative substitution using alcohols instead of alkyl halides | p-toluenesulfonic acid-catalyzed reaction of 2-mercaptopyridine (B119420) with alcohols | xynu.edu.cn |

| Design for Energy Efficiency | Solvent-free reactions at moderate temperatures | Synthesis of thioethers using a solid Lewis acid catalyst under solvent-free conditions | nih.gov |

Retrosynthetic Analysis and Computational Pathway Prediction for this compound

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" that correspond to reliable chemical reactions. amazonaws.comadvancechemjournal.com

For This compound , a logical retrosynthetic disconnection is the C-S bond, as its formation is a common and well-studied transformation. amazonaws.com This leads to two synthons: a 4-pyridyl cation and an ethylsulfanyl anion.

Synthon 1: 4-pyridyl cation

Synthon 2: Ethylsulfanyl anion (CH₃CH₂S⁻)

These synthons correspond to the following synthetic equivalents:

Synthetic Equivalent 1: 4-halopyridine (e.g., 4-chloropyridine or 4-bromopyridine) or another pyridine with a suitable leaving group at the 4-position.

Synthetic Equivalent 2: Ethanethiol (CH₃CH₂SH) in the presence of a base, or sodium ethanethiolate (CH₃CH₂SNa).

The forward synthesis would therefore involve a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction between a 4-halopyridine and ethanethiol. acsgcipr.orgthieme-connect.de

Machine Learning Applications in Retrosynthesis of Pyridine Thioethers

In recent years, artificial intelligence (AI) and machine learning have become powerful tools in computer-aided synthesis planning. chemrxiv.org These data-driven models can predict retrosynthetic pathways for complex molecules, including heteroaromatic compounds like pyridine thioethers. mdpi.comarxiv.orgarxiv.org

Template-free methods, often based on transformer architectures from natural language processing, treat retrosynthesis as a machine translation task, converting a product molecule's representation (like SMILES) into the representations of its reactants. arxiv.orgarxiv.org These models are trained on vast databases of known chemical reactions. For a target like this compound, such a model would analyze the structure and predict the most probable disconnection (the C-S bond) and the corresponding reactants (4-halopyridine and ethanethiol) without relying on pre-programmed reaction templates.

Some advanced models incorporate 3D conformational data to improve the accuracy of predictions, which is particularly important for complex structures. arxiv.orgarxiv.org Others are specifically designed to handle certain reaction classes, such as radical reactions, or are fine-tuned for heterocycle synthesis, where data may be less abundant. chemrxiv.orgmdpi.com Reinforcement learning techniques are also being used to allow models to "learn" from their own generated synthesis routes, continuously improving their ability to design efficient and novel pathways. acs.org These computational tools can assist chemists by suggesting both well-known and unconventional synthetic routes, accelerating the discovery and development of new chemical entities. chemrxiv.org

Chemical Reactivity and Transformation Mechanisms

Oxidation Reactions of the Ethylsulfanyl Moiety

The sulfur atom in the ethylsulfanyl group is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones. These transformations are fundamental in modifying the electronic properties and steric profile of the molecule. The oxidation of thioethers is a common and straightforward method to access these higher oxidation states. researchgate.netjchemrev.com

Formation of Sulfoxides

The initial and more facile step in the oxidation of the ethylsulfanyl group is the formation of 4-ethylsulfinylpyridine (a sulfoxide). researchgate.net This conversion requires controlled conditions to prevent over-oxidation to the sulfone. A variety of oxidizing agents can achieve this transformation selectively. Hydrogen peroxide is considered an environmentally friendly ("green") oxidant for this purpose, often used in combination with additives or catalysts to enhance selectivity. nih.govnih.gov A highly selective method involves using hydrogen peroxide in glacial acetic acid under mild, transition-metal-free conditions, which can yield sulfoxides in high purity. nih.gov The general procedure involves the slow addition of hydrogen peroxide to a solution of the sulfide (B99878) in glacial acetic acid at room temperature. nih.gov Other systems, such as heterogeneous catalysts, have also been developed to facilitate the selective oxidation of sulfides to sulfoxides. nih.govrsc.org

The mechanism generally involves the electrophilic attack of an oxygen atom from the oxidant onto the sulfur atom of the ethylsulfanyl group. nih.gov

Table 1: Selected Reagents for Sulfide to Sulfoxide (B87167) Oxidation

| Reagent/System | Conditions | Notes |

|---|---|---|

| Hydrogen Peroxide / Acetic Acid | Room temperature, metal-free | "Green" and highly selective method. nih.gov |

| Zr-containing Polyoxometalate / H₂O₂ | Mild, solvent-free | Heterogeneous catalyst, easily recoverable. nih.gov |

| Chromic Acid / Pyridine (B92270) | N/A | Effective for controlled, chemoselective oxidation. jchemrev.com |

| Iodosobenzene | N/A | Efficient for sensitive sulfides. jchemrev.com |

Formation of Sulfones

Further oxidation of the intermediate sulfoxide yields the corresponding sulfone, 4-ethylsulfonylpyridine. This second oxidation step is generally more challenging to achieve than the first. researchgate.net Stronger oxidizing conditions or more potent reagents are typically required. Reagents like urea-hydrogen peroxide adducts, sometimes combined with phthalic anhydride, have been used for a metal-free, environmentally benign oxidation of sulfides directly to sulfones. organic-chemistry.org Metal-based tungstates (e.g., α-Ag2WO4 and NiWO4) have also been shown to be efficient catalysts for the selective oxidation of sulfides to sulfones. cdmf.org.br In some protocols, an excess of the oxidizing agent, such as hydrogen peroxide, and a catalyst like carboxylated multi-walled carbon nanotubes (MWCNTs-COOH) can drive the reaction to completion, yielding the sulfone selectively. rsc.org The synthesis of ethylsulfonylpyridines is a key step in the creation of novel insecticides, highlighting the practical importance of this transformation. researchgate.net

Table 2: Selected Reagents for Sulfide to Sulfone Oxidation

| Reagent/System | Conditions | Notes |

|---|---|---|

| Urea-Hydrogen Peroxide / Phthalic Anhydride | Ethyl acetate | Metal-free and environmentally friendly. organic-chemistry.org |

| Niobium Carbide / H₂O₂ | N/A | Efficiently affords sulfones. organic-chemistry.org |

| MWCNTs-COOH / H₂O₂ | Room temperature, solvent-free | Heterogeneous nanocatalyst, recyclable. rsc.org |

| NiWO₄ / H₂O₂ | Darkness, mild conditions | Highly selective and efficient catalyst. cdmf.org.br |

| m-CPBA | N/A | Common reagent for oxidizing thioethers to sulfones. organic-chemistry.org |

Reduction Reactions Involving the Pyridine Core and Ethylsulfanyl Group

Reduction reactions of 4-ethylsulfanylpyridine can target either the pyridine ring or the sulfur-containing moiety, particularly if it is in an oxidized state (sulfoxide or sulfone).

The pyridine ring can be reduced to a piperidine (B6355638) ring under standard catalytic hydrogenation conditions (e.g., H₂ over a nickel catalyst) or by using sodium metal in ethanol. uoanbar.edu.iq This transformation eliminates the aromaticity of the ring, converting it into a saturated secondary amine.

The ethylsulfanyl group itself is generally stable to reduction. However, its oxidized derivatives, the sulfoxide and sulfone, can be reduced. Sulfoxides can be deoxygenated back to the corresponding sulfide using various reagents. organic-chemistry.org Effective methods include the use of sodium borohydride (B1222165) in the presence of iodine, or systems like triflic anhydride/potassium iodide. organic-chemistry.org A reduction involving sodium borohydride has been noted for a substrate containing a 4-(ethylsulfanyl)pyridine moiety. researchgate.netnih.gov The sulfone group can also be reduced to a sulfide, for example, by using lithium aluminum hydride. evitachem.com A patent also describes a reduction reaction using metal powders like zinc in the presence of acids. google.com

Electrophilic Substitution Reactions on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which significantly deactivates it towards electrophilic aromatic substitution (SEAr) compared to benzene (B151609). uoanbar.edu.iqwikipedia.org Reactions such as nitration and sulfonation require very vigorous conditions. uoanbar.edu.iqmasterorganicchemistry.com Furthermore, under the strong acidic conditions often required for these reactions, the pyridine nitrogen is easily protonated, further increasing the ring's deactivation. uoanbar.edu.iqwikipedia.org

Electrophilic attack, when it does occur, preferentially happens at the 3-position (and the equivalent 5-position). uoanbar.edu.iq This is because the cationic intermediate (Wheland complex) formed from attack at the 3-position keeps the positive charge on the carbon atoms. In contrast, attack at the 2- or 4-positions would place a positive charge on the already electron-deficient nitrogen atom, which is highly unfavorable. uoanbar.edu.iq

While the ethylsulfanyl group is typically an ortho-, para-directing activator in benzene chemistry, its influence on the pyridine ring is subordinate to the ring's intrinsic deactivation. The directing effect of the sulfur group would reinforce the inherent preference for substitution at the positions ortho to it (the 3- and 5-positions), which are already the most favored sites for electrophilic attack. Therefore, electrophilic substitution on this compound is expected to occur almost exclusively at the 3- and 5-positions. Friedel-Crafts reactions are generally not successful with pyridine. uoanbar.edu.iqwikipedia.org

Nucleophilic Substitution Reactions on the Pyridine Ring

In stark contrast to its resistance to electrophilic attack, the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr). uoanbar.edu.iqwikipedia.org The electron-withdrawing nitrogen atom makes the carbon atoms at the 2- and 4-positions electron-deficient and thus susceptible to attack by nucleophiles. uoanbar.edu.iq The resulting negatively charged intermediate (a Meisenheimer-type complex) is effectively stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom. uoanbar.edu.iqwikipedia.org

For this compound, the 4-position is a prime site for nucleophilic attack. If a good leaving group were present at this position, it would be readily displaced. The ethylsulfanyl group itself is not a classical leaving group, but related compounds like 4-halopyridines are known to react with nucleophiles like thiolates at the 4-position. nih.gov In some contexts, particularly after conversion to a pyridinium (B92312) salt, the alkylthio group can be displaced. For instance, 2,4-bismethylthiopyridinium salts react with active methylene (B1212753) compounds preferentially at the 4-position. thieme-connect.com The mechanism involves the addition of the nucleophile to the C4 carbon, followed by the elimination of the leaving group, which restores the aromaticity of the ring. wikipedia.org

Radical Reactions and Mechanistic Studies of this compound

Radical reactions offer alternative pathways for the functionalization of this compound. These reactions typically proceed through three stages: initiation, propagation, and termination. youtube.com Initiation can be achieved using light or heat to generate a radical species. youtube.com

For this compound, several radical pathways are conceivable. Homolytic cleavage of the C-S or S-C bonds could occur under sufficiently energetic conditions, although this is less common. A more likely pathway is radical abstraction of a hydrogen atom from the ethyl group, particularly at the α-position, to form a carbon-centered radical. This radical could then participate in further reactions, such as coupling or oxidation.

Another important class of radical reactions for heteroaromatics is the Minisci reaction, which involves the addition of a carbon-centered radical to a protonated heteroaromatic ring. nih.gov Given that the pyridine ring of this compound would be protonated under the acidic conditions of the Minisci reaction, it would become highly electron-deficient and susceptible to radical attack. This type of reaction typically occurs at the 2- and 6-positions of the pyridine ring.

Furthermore, radical reactions can be initiated on oxidized derivatives. For example, studies have been conducted on the radical (2-pyridylsulfonyl)difluoromethylation of alkenes, which starts from a pyridyl sulfone radical precursor. cas.cn This suggests that the corresponding 4-ethylsulfonylpyridine could serve as a substrate for similar radical transformations.

Photochemical Transformations and Photo-Induced Reactivity

The study of the photochemical transformations of this compound is an area of significant interest, drawing parallels from the extensive research on analogous aromatic and heteroaromatic thioethers. While direct photochemical studies on this compound are not extensively documented in publicly available literature, its reactivity under irradiation can be inferred from the behavior of structurally related compounds, such as 4-substituted thioanisoles and other pyridyl thioethers. The introduction of a sulfur-containing substituent on the pyridine ring introduces unique electronic properties that dictate its interaction with light, leading to a variety of photo-induced reactions. These transformations are primarily governed by the nature of the excited states accessed upon photoexcitation and the subsequent decay pathways, which can include bond cleavage, oxidation, and radical-mediated reactions.

The absorption of ultraviolet (UV) or visible light by this compound would promote the molecule to an electronically excited state. The most likely initial transition is a π→π* transition within the pyridine ring. However, the presence of the sulfur atom with its lone pairs of electrons also allows for n→π* and potentially n→σ* or π→σ* transitions. The interplay between these excited states is crucial in determining the subsequent photochemical fate of the molecule.

A primary photochemical process for aryl thioethers is the homolytic cleavage of the carbon-sulfur (C–S) bond. researchgate.net For this compound, this would involve the fission of either the Pyridine-S bond or the S-Ethyl bond upon absorption of light. Drawing analogies from studies on 4-substituted thioanisoles (4-YPhSMe), the excitation to the first excited singlet state (S₁) can lead to S-C bond fission. rsc.orgsemanticscholar.org This process is often mediated by the involvement of a dissociative (n/π)σ* state. The initial photoexcitation typically populates a bound ¹ππ* state, which can then interact with a repulsive ¹(n/π)σ* potential energy surface (PES) through a conical intersection (CI). rsc.org This crossing provides a pathway for efficient bond dissociation.

The general mechanism can be depicted as: 4-EtS-Py + hν → [4-EtS-Py]* (S₁) → [4-EtS-Py]‡ (CI) → 4-PyS• + •Et

The resulting pyridylthiyl radical (4-PyS•) and ethyl radical (•Et) are highly reactive species that can undergo various secondary reactions, such as hydrogen abstraction from the solvent, dimerization, or reaction with other molecules present in the system. The efficiency (quantum yield) of this C-S bond cleavage is influenced by the wavelength of the excitation light and the solvent environment. semanticscholar.org

Research on various alkyl and benzyl (B1604629) ethyl sulfides has shown that irradiation at 254 nm leads to efficient homolytic cleavage of the C–S bond, with quantum yields (Φr) ranging from 0.27 to 0.90. researchgate.net The resulting thiyl radicals primarily undergo coupling, while the alkyl radicals can abstract hydrogen, disproportionate, or couple. researchgate.net

In the presence of a photosensitizer and molecular oxygen, this compound is expected to undergo photooxidation, primarily at the sulfur atom. This process typically involves the formation of singlet oxygen (¹O₂) by energy transfer from the excited sensitizer. Singlet oxygen then acts as a potent oxidizing agent, reacting with the electron-rich sulfur atom of the thioether.

The reaction with singlet oxygen is electrophilic in nature. researchgate.netacs.org Studies on a series of 4-substituted thioanisoles have demonstrated that electron-donating substituents on the aromatic ring accelerate the rate of quenching of singlet oxygen, consistent with a mechanism involving a charge-transfer interaction or the formation of a persulfoxide intermediate. researchgate.netacs.org Given that the ethyl group is weakly electron-donating, and the pyridine ring has electron-withdrawing characteristics, the reactivity of this compound would be a balance of these effects.

The primary product of the photosensitized oxidation of a thioether is the corresponding sulfoxide. Further oxidation to the sulfone can also occur, though it is generally a slower process.

4-EtS-Py + ¹O₂ → 4-EtS(=O)-Py (Sulfoxide) 4-EtS(=O)-Py + ¹O₂ → 4-EtS(=O)₂-Py (Sulfone)

The table below summarizes the findings from a study on the photosensitized oxidation of various 4-substituted thioanisoles, which provides insight into the potential reactivity of this compound.

Table 1: Rate Constants for Singlet Oxygen Quenching and Product Distribution for Photosensitized Oxidation of 4-Substituted Thioanisoles in Methanol (B129727)

| Substituent (Y) in 4-Y-Ph-S-Me | Rate Constant (kt) (M-1s-1) | Sulfoxide Yield (%) | Other Products |

|---|---|---|---|

| Methoxy (B1213986) (MeO) | 7.0 x 106 | ~85 | Arylthiols, Arylsulfenic acid |

| Methyl (Me) | - | ~85 | Arylthiols, Arylsulfenic acid |

| Hydrogen (H) | 2.3 x 105 | ~85 | Arylthiols, Arylsulfenic acid |

| Cyano (CN) | - | ~85 | Arylthiols, Arylsulfenic acid |

| Nitro (NO₂) | 7.0 x 104 | ~85 | Arylthiols, Arylsulfenic acid |

Data adapted from Bonesi et al., J. Org. Chem. 2004, 69, 3, 783–790. researchgate.netacs.org

This compound can also participate in photo-induced electron transfer (PET) reactions, acting as either an electron donor or acceptor depending on the reaction partner. In the presence of an excited-state electron acceptor (photosensitizer), the thioether can donate an electron to form a radical cation.

4-EtS-Py + Sensitizer* → [4-EtS-Py]•+ + Sensitizer•-

The resulting radical cation is a key intermediate that can undergo several reaction pathways. One common pathway is C-S bond cleavage, leading to a pyridylthiyl radical and an ethyl cation, or a pyridyl cation and an ethylthiyl radical, depending on the relative stabilities of the fragments. koreascience.kracs.orgresearchgate.net Another pathway involves the reaction with nucleophiles, such as water or superoxide, leading to oxidation products like sulfoxides. koreascience.kr

Studies on aryl benzyl sulfides have shown that their radical cations, generated via PET, can undergo both S-oxidation and C-S bond cleavage. koreascience.kr The competition between these pathways is influenced by the structure of the sulfide and the reaction conditions, particularly the presence of oxygen. koreascience.kr

The photochemical behavior of pyridyl thioethers can be significantly altered upon coordination to a metal center. In the context of photoactivated chemotherapy (PACT), ruthenium polypyridyl complexes containing thioether ligands have been investigated. nih.govacs.orgsemanticscholar.orgnih.gov Irradiation with visible light can induce the photosubstitution of the thioether ligand by a solvent molecule, such as water. nih.govacs.orgsemanticscholar.org This process can be highly efficient and selective, making it a promising strategy for the targeted release of therapeutic agents. The mechanism involves excitation to a metal-to-ligand charge-transfer (MLCT) state, followed by population of a metal-centered (MC) state that is dissociative with respect to the metal-sulfur bond.

[Ru(NN)₂(4-EtS-Py)]n+ + hν → [Ru(NN)₂(H₂O)]n+ + 4-EtS-Py

The quantum yields for such photosubstitution reactions can be quite high, as demonstrated in the table below for a series of ruthenium complexes with a bis(thioether) ligand.

Table 2: Photosubstitution Quantum Yields for Ruthenium(II) Polypyridyl Complexes with a Bis(thioether) Ligand

| Complex | λmax (nm) | Quantum Yield (Φ443) - Step 1 | Quantum Yield (Φ443) - Step 2 |

|---|---|---|---|

| Ru(bpy)₂(L¹)₂ | 413 | 0.24 | 0.0079 |

| Ru(bpy)₂(L²)₂ | 412 | 0.25 | 0.0093 |

| Ru(bpy)₂(L³)₂ | 412 | 0.16 | 0.0055 |

Data adapted from Siewert et al., Inorg. Chem. 2019, 58, 18, 11689–11698. acs.orgsemanticscholar.org L¹, L², L³ represent different substituted bis(thioether) ligands.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns in both ¹H and ¹³C NMR spectra, the precise connectivity and electronic environment of each atom in 4-ethylsulfanylpyridine can be determined.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of a related compound, 4-ethylpyridine, the ethyl group protons and the aromatic pyridine (B92270) protons resonate at characteristic chemical shifts. For this compound, the protons of the ethyl group (a triplet for the methyl group and a quartet for the methylene (B1212753) group) are expected to be influenced by the electron-donating sulfur atom, potentially shifting them slightly upfield compared to a simple alkyl-substituted pyridine. The protons on the pyridine ring will appear as two distinct sets of signals, typically as doublets, due to the symmetry of the molecule. The chemical shifts of these aromatic protons provide insight into the electron density distribution within the pyridine ring, which is modulated by the ethylsulfanyl substituent at the 4-position.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show distinct signals for each unique carbon atom. libretexts.org The chemical shifts of the carbon atoms in the pyridine ring are particularly informative. The carbon atom directly bonded to the sulfur (C4) will experience a significant shielding effect. The other carbons of the pyridine ring (C2/C6 and C3/C5) will also have characteristic shifts that can be compared to substituted pyridine databases to confirm the substitution pattern. libretexts.orguoi.grmnstate.edu The carbon signals of the ethyl group will appear in the aliphatic region of the spectrum. The use of techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further aid in distinguishing between CH, CH₂, and CH₃ groups. mnstate.edu

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |

| H-2, H-6 | 7.20 - 8.50 | Doublet | 5.0 - 6.0 |

| H-3, H-5 | 6.80 - 7.50 | Doublet | 5.0 - 6.0 |

| -S-CH ₂-CH₃ | 2.80 - 3.20 | Quartet | 7.0 - 8.0 |

| -S-CH₂-CH ₃ | 1.20 - 1.50 | Triplet | 7.0 - 8.0 |

| Note: This is a predictive table based on analogous structures. Actual experimental values may vary. |

| Carbon | Expected Chemical Shift (ppm) |

| C-4 | 145 - 155 |

| C-2, C-6 | 148 - 152 |

| C-3, C-5 | 120 - 125 |

| -S-C H₂-CH₃ | 25 - 35 |

| -S-CH₂-C H₃ | 10 - 15 |

| Note: This is a predictive table based on analogous structures and general ¹³C NMR chemical shift ranges. libretexts.org Actual experimental values may vary. |

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

For this compound (C₇H₉NS), the molecular ion peak (M⁺) in the mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. libretexts.orglibretexts.org Alpha-cleavage, the breaking of the bond adjacent to the sulfur atom, is a common fragmentation pathway for thioethers. libretexts.org This could lead to the loss of an ethyl radical (•CH₂CH₃) to form a stable pyridylthiol cation, or the loss of a methyl radical (•CH₃) from the ethyl group. Cleavage of the C-S bond can also occur, leading to the formation of a pyridyl cation and an ethylsulfanyl radical. The fragmentation pattern provides a fingerprint that can be used to confirm the structure of the molecule.

| Fragment Ion | Proposed Structure | Expected m/z |

| [C₇H₉NS]⁺ | Molecular Ion | 139 |

| [C₅H₄NS]⁺ | Loss of ethyl radical | 110 |

| [C₆H₆NS]⁺ | Loss of methyl radical | 124 |

| [C₅H₅N]⁺ | Pyridyl cation | 79 |

| Note: This table represents potential fragmentation pathways. The relative abundance of each fragment will depend on the ionization conditions. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. utdallas.eduucalgary.ca

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. The aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region. The C-S stretching vibration, which is typically weak, is expected in the 600-800 cm⁻¹ range. The out-of-plane C-H bending vibrations of the substituted pyridine ring can also provide information about the substitution pattern.

Raman Spectroscopy

Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations. upi.eduaps.org The symmetric breathing vibration of the pyridine ring is often a strong and characteristic band in the Raman spectrum. The C-S and S-S stretching vibrations, which can be weak in the IR spectrum, may show stronger signals in the Raman spectrum. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

| Functional Group | Vibrational Mode | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 | 3000 - 3100 |

| Pyridine Ring | C=C, C=N Stretching | 1400 - 1600 | 1400 - 1600 |

| Ethyl Group C-H | Stretching | 2850 - 2960 | 2850 - 2960 |

| C-S | Stretching | 600 - 800 | 600 - 800 |

| Note: This is a general table of expected vibrational frequencies. The exact positions and intensities of the peaks can be influenced by the molecular environment. |

X-ray Crystallography for Solid-State Structure Determination

To date, a crystal structure for this compound has not been reported in the publicly accessible crystallographic databases. However, the crystal structures of related pyridine derivatives have been extensively studied. mdpi.com If suitable single crystals of this compound could be grown, X-ray diffraction analysis would reveal the planarity of the pyridine ring and the conformation of the ethylsulfanyl group relative to the ring. It would also provide insight into any intermolecular interactions, such as π-π stacking or C-H···N hydrogen bonds, that govern the crystal packing.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* electronic transitions. uomustansiriyah.edu.iquzh.ch The pyridine ring is a chromophore, and the ethylsulfanyl substituent, with its lone pairs of electrons on the sulfur atom, will act as an auxochrome, modifying the absorption characteristics of the pyridine core. The π→π* transitions, typically occurring at shorter wavelengths, involve the excitation of electrons from the π bonding orbitals to the π* antibonding orbitals of the aromatic system. The n→π* transitions, which are generally weaker and occur at longer wavelengths, involve the promotion of a non-bonding electron from the sulfur or nitrogen atom to a π* antibonding orbital. The position and intensity of these absorption bands are sensitive to the solvent polarity.

Fluorescence Spectroscopy

Many aromatic compounds exhibit fluorescence, which is the emission of light from an excited electronic state. uomustansiriyah.edu.iq Upon excitation at an appropriate wavelength (determined from the UV-Vis absorption spectrum), this compound may exhibit fluorescence. The fluorescence emission spectrum is typically a mirror image of the longest-wavelength absorption band and is red-shifted (occurs at a longer wavelength) relative to the absorption. The fluorescence quantum yield and lifetime are important parameters that characterize the emission properties of the molecule and can be influenced by the molecular structure and environment.

| Spectroscopic Technique | Expected λmax (nm) | Transition Type |

| UV-Vis Absorption | ~250 - 280 | π→π |

| UV-Vis Absorption | ~300 - 340 | n→π |

| Fluorescence Emission | > 350 | - |

| Note: This is a predictive table based on the electronic properties of similar aromatic sulfur compounds. Actual experimental values may vary depending on the solvent and other experimental conditions. |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govarxiv.org It is widely applied in chemistry and materials science to predict a variety of molecular properties, including geometries, reaction energies, and spectroscopic data. nih.gov DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. epfl.ch This approach is computationally more tractable than traditional wave-function-based methods, allowing for the study of larger and more complex systems.

The electronic structure of a molecule dictates its chemical properties and reactivity. DFT calculations are frequently employed to determine the optimized molecular geometry and to analyze the distribution and energy of molecular orbitals (MOs). A study involving a cyclophane-type ligand that incorporates an ethylsulfanyl-pyridine moiety utilized DFT to calculate its optimized conformation and molecular orbital diagram. researchgate.net

The most critical orbitals in chemical reactions are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. For a molecule like 4-ethylsulfanylpyridine, the HOMO is expected to have significant contributions from the sulfur atom's lone pairs and the pyridine (B92270) ring's π-system, while the LUMO is likely a π* anti-bonding orbital of the pyridine ring. uni-muenchen.de

Table 1: Representative Frontier Molecular Orbital Data for a Pyridine Derivative This table illustrates typical data obtained from a DFT calculation on a substituted pyridine, providing insights into its electronic characteristics.

| Orbital | Energy (eV) | Primary Atomic Orbital Contributions |

| LUMO+1 | -0.58 | π* (Pyridine Ring) |

| LUMO | -1.25 | π* (Pyridine Ring, C=N) |

| HOMO | -6.45 | p (Sulfur), π (Pyridine Ring) |

| HOMO-1 | -7.12 | σ (Ethyl Group), π (Pyridine Ring) |

Note: The values presented are illustrative for a generic pyridine derivative and not specific experimental or calculated values for this compound.

DFT is a valuable tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. mdpi.com This involves identifying reactants, products, intermediates, and, most importantly, transition states (TS). rowansci.com A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. wikipedia.orgreadthedocs.io

By calculating the energies of these stationary points, chemists can determine activation energies and reaction enthalpies, providing a rationale for experimentally observed outcomes. For instance, DFT studies on the functionalization of pyridine derivatives have been used to propose catalytic cycles, identify rate-determining steps, and explain regioselectivity. researchgate.netsioc-journal.cn The process involves optimizing the geometry of the transition state structure and verifying it through a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rowansci.comyoutube.com Although specific DFT studies on the reaction mechanisms of this compound are not prominent, the methodologies are well-established for related heterocyclic compounds. researchgate.netnih.gov

Table 2: Hypothetical DFT-Calculated Relative Energies for a Reaction Step This table shows an example of how DFT results can be presented to describe the energy profile of a single reaction step.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | Starting Materials | 0.0 |

| TS1 | Transition State | +21.5 |

| Intermediate | Transient Species | -5.2 |

| TS2 | Second Transition State | +15.8 |

| Products | Final Products | -12.0 |

Note: These values are hypothetical and serve to illustrate the application of DFT in mechanistic studies.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information on atomic motion and conformational changes. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD can be used to explore the conformational landscape of flexible molecules like this compound and to study its interactions with its environment, such as a solvent or a biological macromolecule. nih.govunimi.it

Enhanced sampling methods can be combined with MD to overcome energy barriers and explore a wider range of conformations in a computationally feasible timeframe. livecomsjournal.org For this compound, MD simulations could reveal the preferred orientations of the ethylsulfanyl group relative to the pyridine ring and how these conformations are influenced by the surrounding medium. Such simulations are crucial for understanding how the molecule might fit into a receptor's binding pocket. nih.gov

Table 3: Typical Parameters for an MD Simulation of a Small Molecule in Water

| Parameter | Value/Description | Purpose |

| Force Field | CHARMM, AMBER, etc. | Defines the potential energy of the system. |

| Water Model | TIP3P, SPC/E | Represents the solvent environment. |

| Box Size | 50 Å x 50 Å x 50 Å | Defines the simulation cell dimensions. |

| Temperature | 300 K | Maintained using a thermostat (e.g., Nosé-Hoover). |

| Pressure | 1 atm | Maintained using a barostat (e.g., Parrinello-Rahman). |

| Time Step | 2 fs | The interval between successive steps in the simulation. |

| Simulation Length | 100 ns | The total duration of the simulation. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orgpharmacy180.com The fundamental principle is that the structural properties of a molecule, encoded by molecular descriptors, determine its activity. researchgate.net QSAR is a key component of computational drug design, used for lead optimization and predicting the activity of new compounds. turkjps.org

The process involves several key steps: data set selection, calculation of molecular descriptors, variable selection, model construction, and rigorous validation. wikipedia.orgresearchgate.net Descriptors can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). nih.govasianpubs.org While no specific QSAR models for a series containing this compound were found, it could be included in such a study to understand how the ethylsulfanyl group at the 4-position influences a particular biological endpoint compared to other substitutions. nih.gov

Table 4: Common Molecular Descriptors for QSAR Studies These descriptors could be calculated for this compound to build a QSAR model.

| Descriptor Type | Example Descriptor | Information Encoded |

| Constitutional | Molecular Weight (MW) | Size of the molecule. |

| Topological | Wiener Index | Molecular branching and compactness. |

| Geometric | Molecular Surface Area | Shape and size of the molecule. |

| Electronic | Dipole Moment | Polarity and charge distribution. |

| Hydrophobic | LogP | Lipophilicity/hydrophilicity balance. |

Ligand Docking and Molecular Recognition Studies

Ligand docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govnih.gov The goal is to find the binding mode with the lowest free energy, which is often represented by a scoring function. Docking is essential in structure-based drug design for identifying potential drug candidates and understanding molecular recognition. scispace.com

For this compound, docking studies could be performed to screen it against various protein targets. The process involves preparing the 3D structures of the ligand and the receptor, defining the binding site, and running a docking algorithm like AutoDock Vina. readthedocs.io The results are analyzed based on the predicted binding affinity (e.g., in kcal/mol) and the specific interactions formed, such as hydrogen bonds, hydrophobic interactions, and π-stacking with the receptor's amino acid residues. Studies on related pyridine analogs have shown that the position of substituents can completely abrogate inhibitory activity, highlighting the importance of steric and electronic factors in molecular recognition. nih.gov

Table 5: Illustrative Docking Results for this compound Against Potential Protein Targets

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| p38 MAP Kinase | 1A9U | -7.2 | Met109, Gly110, Lys53 |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -6.8 | Leu83, Phe80, Asp86 |

| Dihydrofolate Reductase (DHFR) | 1DHF | -6.5 | Ile50, Phe31, Leu54 |

Note: The binding affinities and interacting residues are hypothetical examples to demonstrate the output of a docking study.

In Silico Screening and Computational Drug Design Methodologies

In silico screening, or virtual screening, is a computational approach used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govgsconlinepress.com This method accelerates the discovery process by prioritizing a smaller number of promising candidates for experimental testing. gsconlinepress.com

A molecule like this compound could serve as a starting point in a computational drug design campaign. It could be used as a query in a similarity search to find commercially available analogs or as a core fragment to which various R-groups are computationally added to build a virtual library. This library would then be screened against a specific protein target using methods like high-throughput docking. mdpi.com The top-scoring hits would be further analyzed for their drug-like properties (e.g., ADME/T prediction) before being selected for synthesis and biological evaluation. nih.gov This strategy efficiently explores chemical space to discover novel and potent inhibitors.

Table 6: Simplified Workflow for an In Silico Screening Campaign

| Step | Description |

| 1. Target Selection | Identify and validate a biological target (e.g., an enzyme). |

| 2. Library Preparation | Compile a large database of chemical compounds for screening. |

| 3. Virtual Screening | Dock the library against the target's binding site. |

| 4. Hit Identification | Select compounds with the best docking scores and interaction profiles. |

| 5. Post-Processing | Filter hits based on drug-likeness, ADME properties, and novelty. |

| 6. Experimental Validation | Synthesize and test the top-ranked compounds in biological assays. |

Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Biologically Active 4-Ethylsulfanylpyridine Derivatives

The synthesis of biologically active molecules is a cornerstone of medicinal chemistry. The design of this compound derivatives often involves multi-component reactions and strategic modifications to optimize pharmacological parameters. tandfonline.comnih.gov General synthetic strategies allow for the independent variation of substituent groups on the pyridine (B92270) core to probe structure-activity relationships (SAR). nih.gov

A common approach begins with a multi-component coupling reaction to form a substituted pyridine ring. For instance, a key intermediate can be a thione, which is then subjected to alkylation with an appropriate alkyl halide to introduce the ethylsulfanyl group. nih.gov Further derivatization of other positions on the pyridine ring, such as through acylation or sulfonylation, can then be performed to generate a library of analogues for biological screening. nih.gov The pyridine scaffold itself is a versatile building block, and its derivatives can be synthesized through various established condensation reactions and microwave-assisted protocols to improve yields and reaction times. researchgate.netnih.gov The goal of these synthetic efforts is to create novel chemical entities with improved potency, selectivity, and drug-like properties. nih.govhelmholtz-hips.de

Enzyme Inhibition Studies

Derivatives of this compound have been evaluated as inhibitors of several key enzyme systems, a common strategy in drug discovery to modulate pathological processes. researchgate.netnih.gov

Enzyme inhibition studies aim to elucidate the mechanism by which a compound exerts its effect, which can be competitive, non-competitive, uncompetitive, or mixed. windows.netrose-hulman.edu This characterization is crucial for understanding the interaction between the inhibitor, the enzyme, and its substrate. windows.net

In the context of this compound derivatives, mechanistic studies have been performed on specific enzyme targets. For example, in studies on Photosystem II (PS II), it was determined that the inhibition of photosynthetic electron transport (PET) by certain pyridine-4-thiocarboxamide derivatives occurs on the donor side of PS II. psu.eduresearchgate.net Specifically, these compounds interrupt the electron flow between the primary water-splitting center and the tyrosine radical intermediates (Z•/D•), without damaging the acceptor side of PS II from P680 to the plastoquinone (B1678516) QB. psu.edu This type of detailed mechanistic insight, often obtained using techniques like electron paramagnetic resonance (EPR) spectroscopy, helps to pinpoint the precise site of action and informs the rational design of more potent inhibitors. psu.eduresearchgate.net

DDR1 (Discoidin Domain Receptor 1): DDR1 is a receptor tyrosine kinase implicated in conditions like cancer and fibrosis. researchgate.netnih.gov While many multi-targeted kinase inhibitors such as ponatinib (B1185) and imatinib (B729) are known to inhibit DDR1, the development of selective inhibitors is an active area of research. nih.govresearchgate.net The design of selective DDR1 inhibitors often focuses on exploiting differences in the ATP-binding pocket compared to other kinases. nih.gov Although various pyridine-containing scaffolds have been investigated as kinase inhibitors, specific research focusing solely on this compound as a primary scaffold for potent and selective DDR1 inhibition is an area for further exploration. researchgate.netrsc.org

Aromatase: Aromatase (CYP19A1) is a key enzyme in estrogen biosynthesis, and its inhibition is a validated strategy for treating hormone-dependent breast cancer. nih.govcore.ac.uk Non-steroidal aromatase inhibitors often feature a nitrogen-containing heterocycle that coordinates with the heme iron atom of the enzyme. nih.gov While various triazole- and imidazole-based compounds are well-known inhibitors, pyridine derivatives have also been explored. nih.govsci-hub.se Studies on A-ring modified steroids have shown that the planarity of the A/B-ring system is important for binding to the aromatase active site. core.ac.uk The development of 4th generation inhibitors aims to exploit dual binding sites within the enzyme complex to achieve picomolar activity. nih.govcardiff.ac.uk The potential for this compound derivatives in this area is based on the established role of N-heterocycles in aromatase inhibition. nih.gov

Photosystem II (PS II)-related enzymes: Certain 2,6-disubstituted pyridine-4-thiocarboxamides have shown significant inhibitory activity against photosynthetic electron transport in spinach chloroplasts. researchgate.netmdpi.com These compounds interact with the tyrosine radical intermediate TyrD•, which is located in the D2 protein on the donor side of PS II, thereby interrupting the electron transport chain. researchgate.netnih.gov This makes them of interest as potential herbicides. researchgate.net

Mycolic Acid Synthesis Enzymes: The biosynthesis of mycolic acids is essential for the integrity of the cell wall in Mycobacterium tuberculosis and is a proven target for antitubercular drugs. nih.govfrontiersin.org Drugs like isoniazid (B1672263) and the thioamide ethionamide (B1671405) inhibit this pathway. nih.govmdpi.com Ethionamide, a second-line antitubercular agent, is structurally a pyridine-4-carbothioamide derivative that targets the InhA enzyme. mdpi.commdpi.com The established activity of such pyridine-based thioamides provides a strong rationale for the design and synthesis of novel analogues, including those based on the this compound scaffold, to combat drug-resistant tuberculosis. frontiersin.orgnih.gov

Receptor Binding Affinity and Selectivity Research

The assessment of binding affinity, often reported as the inhibition constant (K_i) or the half-maximal inhibitory concentration (IC_50), is fundamental to drug discovery. nih.govresearchgate.net It quantifies the strength of the interaction between a ligand and its receptor target. researchgate.net Selectivity, the degree to which a compound binds to a specific target over others, is equally critical for minimizing off-target effects. rsc.org

Research on various pyridine-containing scaffolds has demonstrated their ability to achieve high binding affinity and selectivity for different receptors. For example, a series of 4-pyridylpiperazine derivatives were found to be potent histamine (B1213489) H3 receptor ligands, with K_i values in the nanomolar range. researchgate.net Similarly, certain epoxymorphinan derivatives featuring a 4'-pyridyl group showed high binding affinity for opioid receptors, with the 3-hydroxy group on the morphinan (B1239233) skeleton being crucial for maintaining this affinity. nih.govresearchgate.net

In another study, 1,4-dihydropyridine (B1200194) and pyridine derivatives were evaluated for their affinity at adenosine (B11128) receptor subtypes. nih.gov A 4-trans-beta-styryl pyridine derivative demonstrated a 24-fold selectivity for A3 receptors over A1 and a 74-fold selectivity over A2A receptors. nih.gov These examples highlight how the pyridine moiety can be incorporated into diverse structures to achieve potent and selective receptor binding. While specific binding affinity data for this compound itself is context-dependent on the target, the broader research on pyridyl derivatives confirms the scaffold's utility in designing high-affinity ligands. rsc.orgresearchgate.net

Structure-Activity Relationships (SAR) of this compound Analogues

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds into drug candidates by identifying how specific structural modifications influence biological activity. nih.govresearchgate.net

The bioactivity of pyridine derivatives is highly sensitive to the nature and position of substituents on the ring. nih.gov The introduction of different functional groups can modulate properties such as polarity, lipophilicity, and hydrogen bonding capacity, which in turn affects target interaction and cellular permeability. nih.govtandfonline.com

For instance, in the context of Photosystem II inhibitors based on 2,6-disubstituted pyridine-4-thiocarboxamides, compounds containing a halogen atom (like chlorine or bromine) exhibited significantly higher biological activity than 2,6-dialkylsulfanyl derivatives at comparable lipophilicity values. researchgate.net This indicates that electronic effects and specific interactions of the halogen are important for activity.

General SAR studies on pyridine derivatives have revealed several trends:

Hydrophobicity: In some series, increasing the length of an alkyl chain (e.g., on a thioether or amine substituent) can correlate with increased activity up to a certain point, after which potency may decrease. nih.govmdpi.com

Electronic Effects: The presence of electron-withdrawing groups (like halogens or nitro groups) or electron-donating groups (like hydroxyl or methoxy (B1213986) groups) can dramatically alter activity. nih.govmdpi.com For example, adding methoxy (OMe) groups has been shown to increase antiproliferative activity in some cancer cell lines. nih.gov

Steric Factors: The size and position of substituents are critical. Bulky groups can either enhance binding by filling a hydrophobic pocket or abolish activity by causing steric clashes with the target protein. mdpi.comrsc.org For example, substitution at the ortho position of a phenyl ring attached to a pyrrolo[3,4-c]pyridine scaffold was found to abolish InhA inhibitory activity. mdpi.com Conversely, for some opioid receptor modulators, bulky phenyl and 4-pyridyl groups were promising for improving binding affinity. rsc.org

These principles guide the medicinal chemist in the rational design of this compound analogues, where modifications to the pyridine ring or the ethyl chain of the thioether can be systematically made to optimize potency and selectivity for a given biological target. nih.gov

Conformational Analysis and its Correlation with Biological Activity

Conformational analysis, the study of the three-dimensional arrangement of atoms in a molecule, is crucial for understanding how a drug molecule interacts with its biological target. For pyridine derivatives, the orientation of substituents relative to the pyridine ring can significantly impact biological activity.

Antimicrobial Activity Investigations (e.g., Antibacterial, Antifungal)

The search for novel antimicrobial agents is a global health priority. Pyridine derivatives, including those with sulfur-containing substituents, have been a fertile ground for this research.

While direct studies on the antimicrobial properties of this compound are limited, the broader class of thio-pyridines has shown significant promise. For example, various pyridine-2(1H)-thione derivatives have been synthesized and shown to possess antimicrobial activity. researchgate.net The conjugation of a synthetic thiopyridine (ThPy) with silver nanoparticles enhanced its antibacterial activity against Escherichia coli. brieflands.com This suggests that the presence of a sulfur linkage in the pyridine scaffold can contribute to antimicrobial effects.

Furthermore, a wide range of pyridine derivatives have demonstrated notable antifungal activity. mdpi.comnih.gov For instance, certain sulfone derivatives containing a nih.govresearchgate.netbrieflands.comtriazolo[4,3-a]pyridine moiety have exhibited good antifungal activity against phytopathogenic fungi like Rhizotonia cerealis and Helminthosporium maydis. tandfonline.com The antifungal potential of pyridine thiosemicarbazones has also been highlighted, with some derivatives showing significant growth inhibition against Candida albicans. nih.gov

The table below summarizes the antimicrobial activities of some pyridine derivatives, illustrating the potential of this class of compounds.

| Compound Class | Organism(s) | Activity |

| Thienopyridine-thiazolin-4-one hybrids | S. aureus, E. coli, C. albicans | Potent antimicrobial activity with IC50 values in the µg/mL range. arabjchem.org |

| Pyridine thiosemicarbazones | Candida albicans | Significant in vitro growth inhibition. nih.gov |

| Sulfone derivatives containing nih.govresearchgate.netbrieflands.comtriazolo[4,3-a]pyridine | Rhizotonia cerealis, Helminthosporium maydis | Good antifungal activity at 50 µg/mL. tandfonline.com |

| Thiopyridine (ThPy) conjugated with Silver Nanoparticles | Escherichia coli | Enhanced antibacterial effect compared to ThPy alone. brieflands.com |

Anticancer Potential and Cytotoxicity Studies

The development of new anticancer agents is a major focus of medicinal chemistry. Pyridine-containing compounds have been extensively investigated for their cytotoxic effects against various cancer cell lines.

A direct derivative of this compound, This compound-3-carbonitrile , has been utilized as a key intermediate in the synthesis of benzamide (B126) derivatives that act as potent and selective inhibitors of Discoidin Domain Receptor 1 (DDR1). nih.govmdpi.com DDR1 is a receptor tyrosine kinase that is overexpressed in numerous cancers and plays a role in tumor progression, invasion, and metastasis. mdpi.com The inhibition of DDR1 is therefore a promising strategy for cancer therapy. In vivo studies with these benzamide derivatives showed significant tumor growth inhibition. mdpi.com

Beyond this direct derivative, the broader family of pyridine compounds with sulfur-containing moieties has demonstrated considerable anticancer potential. For example, pyridine-thiazole hybrids have shown cytotoxicity towards various cancer cells, including lung cancer cell lines. nih.gov Similarly, novel copper(II) coordination compounds with pyridine derivatives of N4-methoxyphenyl-thiosemicarbazones have exhibited selective and potent anticancer activity against a range of cancer cell lines, in some cases superior to the standard drug doxorubicin. mdpi.com

The following table presents cytotoxicity data for some pyridine derivatives, highlighting their potential as anticancer agents.

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings |

| Benzamide derivative containing this compound-3-carbonitrile | In vivo tumor models | Significant tumor growth inhibition through DDR1 inhibition. mdpi.com |

| Pyridine-thiazole hybrids | Lung cancer (A549) | Excellent anticancer activities. nih.gov |

| Copper(II) complexes of pyridine thiosemicarbazones | HL-60 (Leukemia) | High antiproliferative activity with IC50 values as low as 0.01 µM. mdpi.com |

| Pyridine thiosemicarbazones | Various (Leukemia, Melanoma, Breast) | Significant anticancer activity at 10 µM. nih.gov |

| Thieno[2,3-c]pyridine derivatives | Breast cancer (MCF7), Oral cancer (HSC3) | Potent inhibition with IC50 values in the low micromolar range. mdpi.com |

| Novel pyridine derivatives | Breast cancer (MCF-7) | IC50 values as low as 0.5 µM. acs.org |

Antiviral Applications and Mechanism of Action Research

The pyridine nucleus is a key component of many antiviral drugs. While specific research on the antiviral applications of this compound is not prominent in the literature, related sulfur-containing pyridine derivatives have been investigated.

For instance, (5-nitro-2-pyridyl) 1-thioglycosides and their corresponding sulfoxides have been evaluated for their in vitro antiviral properties against the classical swine fever virus (CSFV), which belongs to the Flaviviridae family. researchgate.net Another study reported that ferrous sulfide (B99878) nanoparticles demonstrated antiviral activity against the porcine reproductive and respiratory syndrome virus (PRRSV). nih.gov Although this is not a pyridine derivative, it highlights the potential role of sulfur-containing compounds in antiviral research.

The broader class of pyridine derivatives has shown activity against a range of viruses, and their mechanisms often involve the inhibition of key viral enzymes or processes. nih.govacs.org However, without specific studies, the potential of this compound in this therapeutic area remains to be explored.

Broader Pharmacological Mechanisms of Action of Ethylsulfanylpyridines

The pharmacological effects of ethylsulfanylpyridines are dictated by their ability to interact with various biological targets. As evidenced by the derivative This compound-3-carbonitrile , a key mechanism of action for this class of compounds can be the inhibition of protein kinases, such as DDR1. nih.govmdpi.com Kinase inhibition is a well-established mechanism for a wide range of drugs, particularly in oncology.

The presence of the ethylsulfanyl group can modulate the lipophilicity and electronic properties of the pyridine ring, which in turn influences how the molecule binds to its target. For the broader class of pyridine derivatives, a multitude of pharmacological mechanisms have been identified, including:

Enzyme Inhibition: Besides kinases, pyridine derivatives can inhibit other enzymes like phosphodiesterases (PDEs), which are involved in cell signaling pathways. nih.gov

Anti-inflammatory Action: Some pyridine derivatives exert their effects by inhibiting key inflammatory pathways. nih.gov

Receptor Modulation: They can act as antagonists or agonists at various receptors.

Prodrug Strategies and Metabolic Stability Considerations

Prodrug strategies are often employed to improve the pharmaceutical properties of a drug candidate, such as its solubility, permeability, and metabolic stability. For pyridine-based compounds, several prodrug approaches have been explored. These often involve masking or modifying functional groups to enhance drug delivery, with the active drug being released in the body through enzymatic or chemical cleavage. ewadirect.comresearchgate.net For example, the nitrogen atom of the pyridine ring can be a handle for creating prodrugs. acs.org

Metabolic stability is a critical parameter in drug design, as rapid metabolism can lead to poor bioavailability and a short duration of action. The ethylsulfanyl group in this compound will be subject to metabolic enzymes, potentially undergoing oxidation to the corresponding sulfoxide (B87167) and sulfone, or other metabolic transformations.

Studies on related structures offer some insights. For instance, in a series of 2-alkynylpyridine derivatives, high microsomal metabolism was an issue, which was addressed by modifying substituents. gu.se Research has also shown that for pyridine-containing compounds, strategies such as reducing the ring size or adding heteroatoms can improve metabolic stability by altering the molecule's polarity and susceptibility to metabolic enzymes. acs.org The metabolic fate of this compound would need to be experimentally determined to understand its pharmacokinetic profile and to design effective prodrug strategies if required.

Applications in Materials Science

Polymerization of 4-Ethylsulfanylpyridine Derivatives and Polymer Chemistry